Product packaging for 6-Methyl-3-phenyluracil(Cat. No.:CAS No. 1804-04-2)

6-Methyl-3-phenyluracil

Cat. No.: B155099
CAS No.: 1804-04-2
M. Wt: 202.21 g/mol
InChI Key: UOSBFFLSIMXMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-phenyluracil is a specialized uracil derivative with significant potential in agricultural chemistry research, particularly as a structural analog of compounds known to exhibit potent herbicidal activity. This compound belongs to the 3-phenyluracil class of herbicides, which function through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis . The structural configuration featuring a phenyl substituent at the uracil 3-position and a methyl group at the 6-position is characteristic of herbicidal agents that effectively control broadleaf weeds in various crop systems . Researchers value this compound for studying its mode of action, which involves disruption of plastoquinone biosynthesis, ultimately leading to inhibition of carotenoid formation and chlorophyll degradation in susceptible plant species . The compound demonstrates particular utility in investigations concerning selective weed control in agronomically important crops, with research applications extending to mixture formulations with other herbicidal compounds to enhance spectrum of control and manage resistance development . Beyond its primary herbicidal applications, this uracil derivative serves as a valuable chemical intermediate for synthesizing more complex analogues and for structure-activity relationship studies aimed at optimizing physicochemical properties and biological efficacy . As part of the 3-phenyluracil chemical family, it represents an important tool for plant physiologists and agricultural chemists investigating novel modes of action for managing herbicide-resistant weed populations . The compound is provided as a high-purity analytical standard suitable for laboratory research use only, with applications spanning biochemical assays, mode-of-action studies, and formulation development research. Strictly for research purposes and not for human or veterinary therapeutic use or agricultural application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B155099 6-Methyl-3-phenyluracil CAS No. 1804-04-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1804-04-2

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-methyl-3-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(14)13(11(15)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,15)

InChI Key

UOSBFFLSIMXMEM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C2=CC=CC=C2

Other CAS No.

1804-04-2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methyl 3 Phenyluracil and Analogues

Classical Cyclocondensation Approaches

Traditional methods for synthesizing the uracil (B121893) core often rely on the cyclocondensation of a three-carbon component with a urea (B33335) or a related derivative. These methods have been foundational in pyrimidine (B1678525) chemistry.

Reaction of Ethyl β-Aminocrotonate with Phenylisocyanate

A well-established method for the synthesis of 6-methyl-3-phenyluracil involves the reaction of ethyl β-aminocrotonate with phenylisocyanate. bu.edu.egscribd.com This reaction proceeds through the initial formation of a ureido intermediate, followed by cyclization to form the pyrimidine-2,4-dione ring system. The ethyl β-aminocrotonate provides the C6-methyl and adjacent carbons of the uracil ring, while phenylisocyanate serves as the source for the N3-phenyl group and the remaining ring atoms. This approach is a direct and effective way to introduce the desired substituents at the N3 and C6 positions of the uracil ring.

Cyclocondensation of β-Keto Esters with Urea

The condensation of β-keto esters, such as ethyl acetoacetate (B1235776), with ureas is a fundamental and widely used method for the synthesis of uracil derivatives. thieme-connect.com In the case of this compound, the reaction would involve ethyl acetoacetate and N-phenylurea. The ethyl acetoacetate provides the four-carbon backbone, including the methyl group at the eventual C6 position, while N-phenylurea delivers the N1 and N3 atoms and the phenyl group at N3.

However, studies have shown that the direct condensation of ethyl acetoacetate with monosubstituted ureas like phenylurea can sometimes lead to complications. For instance, the hydrolysis of the condensation product might yield an open-chain ureido compound, such as 1-[3-(3-phenylureido)crotonoyl]-3-phenylurea, without the formation of the uracil ring. researchgate.net Ring closure can sometimes be facilitated by subsequent reactions, such as methylation. researchgate.net

Optimization of Reaction Parameters in Cyclocondensation

The efficiency and outcome of cyclocondensation reactions are highly dependent on various parameters, including temperature, solvent, and reaction time, all of which influence the final yield. The optimization of these conditions is crucial for maximizing the production of the desired uracil derivative.

For instance, in the synthesis of related β-enamino esters, which are precursors for uracil synthesis, studies have investigated the influence of different solvents and catalysts. haui.edu.vn The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates. Temperature control is also critical; while higher temperatures can accelerate the reaction, they can also lead to the formation of side products. The reaction time must be sufficient to ensure complete conversion without leading to the degradation of the product. The molar ratio of the reactants is another key factor to optimize for achieving high yields. haui.edu.vn For example, a continuous flow process for synthesizing β-amino crotonates has been developed, allowing for precise control over reaction temperature and residence time, leading to high yields of over 93%. google.com

Table 1: Factors Influencing Cyclocondensation Reactions

ParameterInfluence on the Reaction
Temperature Affects reaction rate and can lead to side product formation if too high.
Solvent Influences solubility of reactants and intermediates, affecting reaction rates.
Reaction Time Needs to be sufficient for complete conversion without product degradation.
Catalyst Can accelerate the reaction and improve yield.
Molar Ratio The ratio of reactants is a key factor in achieving high yields.

Multicomponent Reaction Strategies

To overcome some of the limitations of classical methods, modern synthetic chemistry has embraced multicomponent reactions (MCRs). These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. MCRs are highly efficient and allow for the rapid generation of molecular diversity.

Palladium-Catalyzed Carbonylation for Uracil Derivatives

A notable advancement in the synthesis of uracil derivatives is the use of palladium-catalyzed carbonylation. unisalento.itnih.govacs.orgfigshare.comacs.org This methodology offers a versatile and efficient route to a wide range of uracil analogues. The process is a multicomponent reaction that can involve an α-chloroketone, a primary amine, an isocyanate, and carbon monoxide. unisalento.itnih.govacs.orgfigshare.com

The proposed mechanism involves the palladium-catalyzed carbonylation of the α-chloroketone to form a β-dicarbonyl palladium intermediate. researchgate.net Concurrently, the primary amine and isocyanate react to form a urea derivative in situ. The subsequent reaction between the palladium intermediate and the urea leads to the formation of the uracil ring. thieme-connect.comresearchgate.net This method has demonstrated high regioselectivity in cases where unsymmetrical N,N'-disubstituted uracil derivatives can be formed. nih.govacs.org

One-Pot Synthesis Approaches for Uracil Analogues

One-pot syntheses, which often fall under the umbrella of multicomponent reactions, are highly desirable for their operational simplicity and efficiency. acs.org These approaches avoid the need for isolation and purification of intermediates, which can save time and resources.

In the context of uracil analogues, one-pot procedures have been developed that yield the target compounds in good to high yields. acs.org For example, a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide has been reported for the synthesis of a novel uracil derivative. researchgate.net The proposed mechanism for this reaction involves the simultaneous formation of the urea and the carbonylation of the α-chloroketone, followed by cyclization to afford the pyrimidine-dione product. researchgate.net This strategy highlights the power of one-pot reactions to construct complex heterocyclic systems from simple starting materials.

The synthesis of this compound and its derivatives is a significant area of research in medicinal and organic chemistry. These compounds serve as crucial scaffolds for developing new therapeutic agents. This article explores advanced synthetic strategies, including green chemistry approaches, derivatization techniques, and the construction of fused uracil systems.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 6-methyl-3-phenyluracil by providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons on the phenyl ring typically appear in the aromatic region, generally between 7.0 and 8.0 ppm. libretexts.org The methyl group protons (CH₃) are expected to produce a singlet in the upfield region, typically around 2.0 to 2.5 ppm. libretexts.org The proton attached to the C5 carbon of the uracil (B121893) ring would also give a distinct signal. The exact chemical shifts can be influenced by the solvent used for the analysis. ucl.ac.ukutsouthwestern.educarlroth.com

Interactive ¹H NMR Data Table for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Phenyl-H7.0 - 8.0Multiplet
Methyl (CH₃)2.0 - 2.5Singlet
C5-H~5.7Singlet

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon framework of this compound. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. libretexts.orglibretexts.org The carbonyl carbons (C=O) of the uracil ring are expected to resonate at the downfield end of the spectrum, generally in the range of 150-170 ppm. pressbooks.pub The carbons of the phenyl ring will appear in the aromatic region, typically between 110 and 140 ppm. bhu.ac.in The methyl carbon will be found at a much higher field, usually between 10 and 30 ppm. organicchemistrydata.org

Interactive ¹³C NMR Data Table for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)150 - 170
Phenyl (C-Ar)110 - 140
Uracil (C=C)100 - 140
Methyl (CH₃)10 - 30

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. columbia.educolumbia.edu In the HSQC spectrum of this compound, cross-peaks would confirm the direct one-bond C-H connections, for instance, linking the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edu For this compound, HMBC spectra would be crucial for establishing the connection of the phenyl group to the nitrogen atom of the uracil ring by showing a correlation between the phenyl protons and the uracil carbons. It would also confirm the position of the methyl group by showing correlations between the methyl protons and the carbons of the uracil ring. acs.org

These 2D NMR experiments provide unambiguous evidence for the complete structural assignment of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions are produced.

For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. This allows for the precise confirmation of the molecular weight. pensoft.net The high sensitivity of ESI-MS also makes it an excellent tool for detecting and identifying any impurities present in the sample, even at very low concentrations. pensoft.net

Interactive ESI-MS Data for this compound

Ion Description Expected m/z
[M+H]⁺Protonated molecule203.08
[M+Na]⁺Sodium adduct225.06

Note: The expected m/z (mass-to-charge ratio) is calculated based on the molecular formula C₁₁H₁₀N₂O₂.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecular ion, yielding a unique pattern of fragment ions that provides valuable structural information. libretexts.org While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer.

The fragmentation of this compound would likely involve cleavage of the bonds within the heterocyclic ring and the loss of the phenyl group. libretexts.orgmiamioh.edu Analysis of the mass-to-charge ratios (m/z) of these fragment ions allows for the piecing together of the molecule's structure. For example, a peak corresponding to the loss of the phenyl group (C₆H₅) would be a strong indicator of its presence as a substituent. youtube.com Other characteristic fragments could arise from the breakdown of the uracil ring itself. msu.edulibretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the uracil ring, the phenyl substituent, and the methyl group.

The molecule's structure contains several key functional groups, each with a distinct vibrational frequency. The uracil ring is characterized by two carbonyl (C=O) groups and an N-H bond. The C=O stretching vibrations in related uracil derivatives typically appear as strong, sharp bands in the region of 1650-1750 cm⁻¹. clockss.orgresearchgate.net For instance, in derivatives of 6-phenylpyrimidin-4(3H)-one, C=O stretches are observed between 1722 and 1746 cm⁻¹. lmaleidykla.lt The N-H bond of the uracil ring is expected to show a stretching vibration in the range of 3100-3500 cm⁻¹. lmaleidykla.lt

The phenyl group introduces characteristic absorptions corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring "breathing" vibrations in the 1450-1600 cm⁻¹ region. globalresearchonline.net The methyl group at the 6-position gives rise to aliphatic C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹. globalresearchonline.net

A summary of the expected characteristic IR absorption bands for this compound, based on general spectroscopic data and values from similar compounds, is presented below.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amide (Uracil Ring) N-H Stretch 3100 - 3500 Medium-Strong
Aromatic (Phenyl Ring) C-H Stretch 3000 - 3100 Medium-Weak
Alkyl (Methyl Group) C-H Stretch 2850 - 3000 Medium-Weak
Amide (Uracil Ring) C=O Stretch 1650 - 1750 Strong
Aromatic (Phenyl Ring) C=C Stretch 1450 - 1600 Medium, Multiple Bands

This table is generated based on typical functional group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. msu.edulibretexts.org For this compound, the key chromophores are the conjugated π-systems of the uracil and phenyl rings.

The spectrum is expected to be dominated by π→π* transitions associated with the conjugated system. The uracil ring itself is a chromophore, with unsubstituted pyrimidine (B1678525) absorbing at approximately 243 nm. thieme-connect.de The presence of the phenyl group attached to the nitrogen at position 3 extends the conjugation, which typically results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in molar absorptivity). msu.edulibretexts.org Additionally, n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are possible but are generally much weaker in intensity. upi.edu

Experimental data for closely related compounds, such as 1,3-disubstituted-6-methylpyrimidine-2,4-diones, show absorption maxima (λmax) in the range of 210-228 nm. globalresearchonline.net The conjugation in this compound involves the uracil ring and the phenyl group, leading to specific electronic transitions.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax (nm) Chromophore
π → π* ~210 - 260 Conjugated Uracil-Phenyl System

This table is based on data from analogous compounds and general principles of UV-Vis spectroscopy.

The precise λmax is influenced by the solvent environment, as different solvent polarities can stabilize the ground and excited states to varying degrees, causing shifts in the absorption maxima. biointerfaceresearch.com

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecule's solid-state conformation. While a specific crystal structure for this compound is not publicly available, extensive studies on closely related uracil derivatives, such as 6-phenyluracil (B79900) and 6-chloro-3-methyluracil, provide a strong basis for understanding its expected molecular geometry and packing. researchgate.netnih.gov

The pyrimidine ring in uracil and its derivatives is known to be essentially planar. thieme-connect.de This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalized π-electron system. The phenyl group at the N3 position is typically twisted relative to the plane of the uracil ring to minimize steric hindrance.

A defining feature of the crystal structure of uracil derivatives is the formation of intermolecular hydrogen bonds. researchgate.net The N1-H group of the uracil ring acts as a hydrogen bond donor, while the exocyclic carbonyl oxygen at the C4 position typically serves as the acceptor. This interaction leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif in the crystal lattice. These dimers then often self-assemble into tapes or sheets through further interactions, including π-stacking of the aromatic rings. researchgate.net

Table 3: Typical Hydrogen-Bonding Parameters in Uracil Derivatives

Donor (D) Acceptor (A) D-H···A Interaction D···A Distance (Å) D-H···A Angle (°)

This table is generated based on crystallographic data from analogous uracil compounds.

These strong, directional hydrogen bonds are a primary force governing the crystal packing and contribute significantly to the thermodynamic stability of the crystalline solid.

Uracil and its derivatives can theoretically exist in different tautomeric forms, primarily the lactam (diketo) and lactim (hydroxy-imino) forms. However, numerous crystallographic and spectroscopic studies have conclusively shown that in the solid state, the diketo form is overwhelmingly the most stable and is the form exclusively observed. thieme-connect.dejuniperpublishers.com

The stability of the lactam tautomer in the crystal is attributed to its ability to form robust and energetically favorable intermolecular hydrogen-bonded networks, particularly the dimer motif described previously. researchgate.net The lactim form, with a hydroxyl group, would lead to different and likely less stable hydrogen bonding patterns. Therefore, it is confidently predicted that this compound exists in its crystalline state as the diketo tautomer, with carbonyl groups at positions 2 and 4 of the pyrimidine ring.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
6-phenylpyrimidin-4(3H)-one
1,3-disubstituted-6-methylpyrimidine-2,4-diones
Pyrimidine
6-phenyluracil
6-chloro-3-methyluracil
5-(2-Hydroxyethylthio)-6-methyl-1-phenyluracil

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are widely used to investigate the electronic structure and properties of organic molecules. acs.orgebi.ac.ukunimelb.edu.au These calculations offer a balance between computational cost and accuracy, making them suitable for a range of molecular systems.

The first step in many computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For uracil (B121893) and its derivatives, methods like DFT at the B3LYP/6-31G(d) level of theory are employed to determine equilibrium structures. uni-muenchen.desdu.dk This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The optimized geometry provides a foundational model for further analysis of the molecule's properties. Comparing these calculated structures with experimental data from techniques like X-ray crystallography can validate the computational model. acs.org For instance, studies on related uracil derivatives have shown a good correlation between calculated and experimental structural parameters. researchgate.net

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthN1-C2 (Å)1.38
C2-N3 (Å)1.39
C5-C6 (Å)1.35
Bond AngleC2-N3-C4 (°)120.5
N1-C6-C5 (°)122.0

Uracil and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers is crucial for their chemical and biological behavior. Computational methods are used to analyze the energy landscape of these tautomers. For example, studies on uracil and its thio-analogs have investigated the electronic structures of various tautomeric forms to establish the predominant species. beilstein-journals.org The diketo form of uracil is generally the most stable tautomer. researchgate.net Theoretical calculations on related pyrimidone systems have shown that the preferred site of protonation can depend on the strength of the interacting acid, indicating a complex interplay of factors governing tautomeric equilibrium. scirp.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comlibretexts.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability and reactivity. numberanalytics.comresearchgate.net A smaller gap suggests higher reactivity. For uracil derivatives, DFT calculations are used to determine these orbital energies and analyze their spatial distribution to predict reactive sites. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Uracil Derivative (Note: This table is illustrative. Specific values for 6-Methyl-3-phenyluracil would require dedicated calculations.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards charged species. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas represent negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netresearchgate.net For uracil derivatives, the MEP map can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net The oxygen atoms of the carbonyl groups are generally the most electron-rich sites. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a large molecule, typically a protein (target). plos.orgnih.govarxiv.org These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ontosight.airesearchgate.net

Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on their predicted binding affinity. nih.gov This allows for the identification of the most favorable binding mode and the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. evitachem.com Uracil derivatives have been the subject of such studies to explore their potential as inhibitors of various enzymes. ontosight.aiacs.org For example, derivatives of N-phenyluracil have been investigated as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a target for herbicides. sci-hub.se Docking studies can reveal how substituents on the uracil ring, like the methyl and phenyl groups in this compound, influence binding affinity and selectivity for a particular target.

Binding Affinity Calculations (e.g., K_D)

Direct experimental determination of the dissociation constant (K_D) for this compound with a specific biological target is not extensively documented in publicly available literature. However, the binding affinities of structurally related N-phenyluracil derivatives have been evaluated against various enzymes, offering valuable insights into the potential interactions of this chemical scaffold.

Notably, derivatives of N-phenyluracil have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway and a target for herbicides. researchgate.netacs.org For instance, a series of N-phenylaminomethylthioacetylpyrimidine-2,4-diones, which share the core pyrimidine-2,4-dione (uracil) structure, were synthesized and evaluated for their inhibitory activity against Nicotiana tabacum PPO (NtPPO). acs.orgscribd.com One of the most potent analogs, ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate (a compound with a substituted N-phenyluracil moiety), exhibited a K_i value of 11 nM. acs.orgscribd.com This demonstrates that the N-phenyluracil scaffold can be optimized to achieve high binding affinity.

Similarly, other studies on PPO inhibitors have reported nanomolar K_i values for compounds containing the N-phenyluracil framework, highlighting its importance for potent enzyme inhibition. nih.govnih.gov In a different context, antitubercular agents based on a 2-pyrazolylpyrimidinone core have been studied, where a 6-phenyl substituent was found to be critical for activity against Mycobacterium tuberculosis. While a direct K_D was not reported, the minimum inhibitory concentration (MIC) for an analog with a C6-phenyl group was 2 µM, whereas replacing the phenyl with a methyl group led to a 10–15-fold loss in activity. diva-portal.org This underscores the significant contribution of the phenyl group at this position to the compound's biological activity.

Table 1: Binding Affinity of Selected N-Phenyluracil Derivatives

Compound/Derivative Class Target Affinity Metric Value
Ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate NtPPO K_i 11 nM acs.orgscribd.com
N-Phenylisoxazoline-thiadiazolo[3,4-a]pyridazines NtPPO K_i 21.8 nM nih.gov
2-Pyrazolylpyrimidinone with C6-phenyl M. tuberculosis MIC 2 µM diva-portal.org

This table presents data for derivatives and related structures, not this compound itself.

Conformational Dynamics of Ligand-Receptor Systems

Molecular dynamics (MD) simulations are a powerful tool to investigate the stability and conformational changes of a ligand-receptor complex over time. pensoft.netresearchgate.netstenutz.eu While specific MD simulation studies focusing exclusively on the this compound complex are scarce, research on its derivatives provides a model for its potential dynamic behavior.

For N-phenyluracil derivatives that inhibit PPO, molecular simulation studies have been instrumental. These simulations help to understand how the ligand settles into the binding pocket and which interactions are most stable. For example, MD simulations of PPO inhibitors have shown that the E isomers of certain 3-(N-phenyluracil)but-2-enoates can sample a more stable binding conformation compared to the Z isomers, which correlates with their improved bioactivity. Furthermore, simulations on related herbicidal compounds revealed that intramolecular hydrogen bonding could create a more rigid, favorable conformation for binding to the enzyme. acs.orgscribd.com

In silico docking and subsequent MD simulations are routinely used to assess the stability of ligand-protein interactions. These studies typically analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone to confirm the stability of the binding pose obtained from docking. A stable trajectory and consistent interaction patterns throughout the simulation suggest a viable binding mode. pensoft.net For instance, MD simulations were used to confirm the stability of potential inhibitors for euchromatin histone lysine (B10760008) methyl transferase (EHMT2), where the top-ranked compounds from docking were subjected to further analysis of their dynamic behavior. Such approaches would be invaluable in studying the interaction of this compound with any identified biological target, revealing the key intermolecular forces and conformational adjustments that govern binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are essential for predicting the activity of novel compounds and for understanding the structural features that drive potency.

Development of Predictive Models for Biological Activity

While a specific QSAR model for this compound has not been detailed in the available literature, the principles of QSAR have been widely applied to pyrimidine (B1678525) and uracil derivatives for various biological activities. The development of a predictive QSAR model typically involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a model that correlates these descriptors with activity.

For example, QSAR studies have been successfully conducted on N-methyl pyrimidones as HIV-1 integrase inhibitors and on xanthone (B1684191) derivatives as anti-tuberculosis agents. These models help in the rational design of new, more potent inhibitors by predicting their activity before synthesis, thus saving time and resources. A QSAR model for a series of this compound analogs would allow for the virtual screening of new derivatives with potentially enhanced activity against a specific target.

Identification of Key Structural Features Influencing Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different functional groups on a molecule contribute to its biological effect. For the this compound scaffold, the influence of the 6-methyl and 3-phenyl groups is highly dependent on the biological target.

The 6-Methyl Group: Studies on the antioxidant properties of uracil derivatives have shown that the presence of a methyl group at the C6 position of the pyrimidine ring can increase the rate of reaction with peroxyl radicals by 3-4 times. However, in the context of antitubercular pyrazolylpyrimidinones, replacing a C6-phenyl group with a methyl group resulted in a 10- to 15-fold decrease in activity, suggesting a requirement for a larger hydrophobic substituent at this position for that specific target. diva-portal.org

The 3-Phenyl Group: The N3-phenyl substituent is a key feature. In a study of acid ceramidase inhibitors, substitution at the N3 position was found to be beneficial for activity, and the introduction of a phenyl ring at position 6 was well-tolerated, leading to a potent compound. The planarity and steric bulk of the phenyl group can significantly influence how the ligand fits into a receptor's binding site.

The Uracil Core: The uracil ring itself is a critical pharmacophore. SAR studies on acid ceramidase inhibitors revealed that the C5-C6 double bond within the uracil ring is a mandatory structural feature for activity; its saturation leads to a complete loss of inhibition.

Table 2: Influence of Structural Features on the Activity of Phenyluracil Analogs

Structural Position Substituent Target/Activity Observation
C6 Methyl Antioxidant (Peroxyl Radicals) Increases reaction rate 3-4 fold.
C6 Methyl (vs. Phenyl) Antitubercular 10-15 fold loss in activity. diva-portal.org
C6 Phenyl Antitubercular Necessary for potent activity. diva-portal.org
C6 Phenyl Acid Ceramidase Inhibition Well-tolerated, led to a potent compound.
N3 Alkyl/Acyl Acid Ceramidase Inhibition Substitution is beneficial for activity.

| C5-C6 Bond | Saturated (vs. Double Bond) | Acid Ceramidase Inhibition | Complete loss of activity. |

Ligand Efficiency and Lipophilicity Considerations

Ligand efficiency (LE) and lipophilicity are crucial metrics in drug discovery used to assess the quality of a compound and guide its optimization. LE relates the binding affinity of a compound to its size (typically the number of heavy atoms), while lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), influences a compound's solubility, permeability, and metabolic stability.

Ligand efficiency metrics, such as Lipophilic Ligand Efficiency (LLE), which combines potency and logP, are used to guide the development of compounds that have a high affinity for their target relative to their lipophilicity. An ideal LLE value for a drug candidate is often considered to be between 5 and 7. While specific LE or LLE values for this compound are not available without experimental binding affinity data, these principles would be applied in any optimization campaign starting from this scaffold to ensure the development of drug-like candidates with balanced properties.

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies

6-Methyl-3-phenyluracil and its derivatives have demonstrated the ability to inhibit a range of enzymes, playing a crucial role in various metabolic pathways. This inhibitory action is central to its observed biological effects.

Inhibition of Enzymes Involved in Nucleic Acid Metabolism

A significant area of investigation has been the impact of uracil (B121893) derivatives on the enzymes that are fundamental to the synthesis of nucleic acids. ontosight.ainih.gov The disruption of this process is a key mechanism behind the therapeutic potential of many uracil-based compounds. ontosight.ai

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgnih.gov The inhibition of TS leads to a depletion of dTMP, thereby hindering DNA replication and cell proliferation. wikipedia.org Several uracil derivatives have been identified as inhibitors of thymidylate synthase. researchgate.net For instance, some studies have highlighted the potential of uracil analogs to act as TS inhibitors, a characteristic that is pivotal in the development of anticancer agents. ontosight.ainih.gov The structural similarity of these compounds to the natural substrates of TS allows them to bind to the enzyme's active site, competitively inhibiting its function.

Dihydrofolate reductase (DHFR) is another vital enzyme in nucleic acid synthesis, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and dTMP. nih.govmdpi.com Inhibition of DHFR disrupts the folate metabolic pathway, leading to a reduction in the building blocks necessary for DNA and RNA synthesis. nih.govmdpi.com Uracil derivatives have been explored as potential DHFR inhibitors. ontosight.aiontosight.ai Studies have shown that certain analogs can selectively inhibit DHFR, demonstrating their potential as therapeutic agents. nih.gov The interaction between these inhibitors and the enzyme can lead to a significant decrease in cellular growth and proliferation. nih.gov

Modulation of Other Metabolic Pathways

Beyond nucleic acid metabolism, uracil derivatives, including those with a phenyl group, have been implicated in the modulation of other critical cellular pathways. For example, some phenyluracil compounds have been noted for their herbicidal activity, which is attributed to the inhibition of protoporphyrinogen (B1215707) oxidase (PPO) in plants. sci-hub.seepo.org PPO is an enzyme involved in the chlorophyll (B73375) and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption.

Furthermore, research has pointed towards the involvement of uracil derivatives in modulating lipid signaling pathways. For instance, certain 2,4-dioxopyrimidine-1-carboxamides have been identified as potent inhibitors of acid ceramidase (AC), an enzyme that hydrolyzes ceramide into sphingosine (B13886) and a fatty acid. escholarship.org The modulation of ceramide levels can influence cell survival, growth, and death. escholarship.org

Investigating Enzyme Binding Modes

Understanding the specific interactions between this compound derivatives and their target enzymes is crucial for rational drug design. Computational modeling and molecular docking studies are often employed to predict and analyze these binding modes. ontosight.ai These studies help to elucidate how the inhibitor fits into the enzyme's active site and which functional groups are critical for binding. For example, the phenyl group at the N3 position of the uracil ring can significantly influence the compound's interaction with the target enzyme. researchgate.net The orientation and interactions of the inhibitor within the binding pocket, such as the formation of hydrogen bonds, are key determinants of its inhibitory potency. sci-hub.se

Modulation of Cellular Biochemical Pathways

The inhibitory effects of this compound and related compounds on specific enzymes translate into broader modulatory effects on cellular biochemical pathways. By interfering with the production of essential biomolecules, these compounds can trigger a cascade of cellular responses.

The primary consequence of inhibiting enzymes like thymidylate synthase and dihydrofolate reductase is the disruption of pyrimidine (B1678525) metabolism. This interference with the synthesis of DNA precursors can lead to an imbalance in the nucleotide pool, ultimately affecting processes such as cell signaling and gene expression.

Influence on Pyrimidine Metabolism

There is currently no specific information available in the reviewed scientific literature detailing the direct influence of this compound on pyrimidine metabolism. In general, some pyrimidine analogs are known to interfere with the synthesis and metabolism of nucleotides, which can inhibit cell growth. scribd.com However, studies specifically investigating this effect for this compound have not been identified.

Impact on Cell Signaling Pathways

While uracil derivatives as a class may modulate cell signaling pathways, specific research detailing the impact of this compound on these pathways is not available in the reviewed literature. ontosight.ai Understanding how a compound affects signaling cascades is crucial, as these pathways regulate fundamental cellular processes.

Effects on Gene Expression

The direct effects of this compound on the expression of specific genes have not been documented in the available research.

Induction of Apoptosis in Cell Lines (in vitro mechanisms)

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. While various chemical agents can induce apoptosis, there is no specific data in the reviewed scientific literature that demonstrates or details the mechanisms of apoptosis induction in cell lines by this compound.

Interactions with Nucleic Acids (DNA and RNA)

The ability of uracil analogs to interact with nucleic acids is a key area of investigation for their therapeutic potential.

Structural Mimicry of Nucleobases

As a derivative of uracil, this compound inherently mimics the natural pyrimidine nucleobase. bu.edu.eg This structural similarity is the basis for its potential to interact with the enzymatic machinery involved in nucleic acid synthesis and function. The presence of a methyl group at the 6th position and a phenyl group at the 3rd position creates a unique chemical structure that distinguishes it from endogenous uracil.

Interference with Transcription and Translation Processes

General studies on uracil derivatives suggest they can interfere with replication, transcription, and translation processes. ontosight.ai However, specific studies demonstrating how this compound interferes with the intricate processes of gene transcription (the synthesis of RNA from a DNA template) and translation (the synthesis of protein from an RNA template) are not present in the available literature.

Research into Antimicrobial Mechanisms (e.g., Antiviral, Anticancer, Antibacterial, Antifungal)

Derivatives of uracil, a fundamental component of RNA, have attracted significant scientific interest due to their broad spectrum of biological activities. ontosight.aiontosight.aiontosight.ai Research has demonstrated that modifications to the uracil ring, such as the introduction of methyl and phenyl groups, can yield compounds with notable antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai Specifically, derivatives related to this compound have been synthesized and evaluated for these potential therapeutic applications, with investigations focusing on their mechanisms of action against various pathogens and cancer cells. jst.go.jppensoft.net These compounds can interact with biological macromolecules like DNA, RNA, and specific enzymes, thereby influencing cellular processes such as replication, transcription, and signal transduction. ontosight.ai

Inhibition of Viral Replication Processes

The antiviral activity of uracil derivatives, including those with a phenyl substituent, is often attributed to their ability to interfere with critical steps in the viral life cycle. pensoft.netjuniperpublishers.com One proposed mechanism involves the inhibition of viral enzymes that are essential for the replication of the virus's genetic material. nih.gov For instance, some 5-phenyluracil (B95959) derivatives have demonstrated inhibitory activity against thymidine (B127349) phosphorylase, an enzyme involved in nucleoside metabolism. cas.cz

Another key mechanism is the selective activation of the compound by viral enzymes. Certain thymidine analogue derivatives of uracil require phosphorylation by a viral thymidine kinase (TK) to become active. asm.org This activation step is significant because the viral enzyme specifically processes the compound within infected cells, leading to a targeted effect. asm.org Once activated, these molecules can act as potent inhibitors of viral DNA synthesis, effectively halting the production of new virus particles. asm.org This targeted approach, distinct from other antiviral mechanisms, makes such compounds valuable subjects for research, especially in the context of drug-resistant viral strains. asm.org

Cytotoxic Effects on Cancer Cell Lines (in vitro mechanisms)

In the realm of oncology research, derivatives of the pyrimidine core found in this compound are investigated for their potential as anticancer agents. researchgate.netresearchgate.net The pyrimidine structure is a key pharmacophore that can be recognized by cells and participate in metabolic pathways, making it a promising scaffold for drug design. juniperpublishers.comresearchgate.net

Studies have shown that certain derivatives can induce a concentration-dependent cytotoxic response in cancer cell lines. researchgate.net For example, a study on 2-methyl-6-ferrocenylpyrimidin-4(3H)-one, a related pyrimidine derivative, evaluated its cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7. The results indicated a pronounced cytotoxic effect, demonstrating the potential of this class of compounds to inhibit the proliferation of cancer cells. researchgate.net The experimental findings support the continued investigation and design of such pyrimidine derivatives as potential antiproliferative agents. researchgate.net

In Vitro Cytotoxicity of a 6-Substituted Pyrimidinone Derivative

CompoundCell LineActivity MetricResultSource
2-Methyl-6-ferrocenylpyrimidin-4(3H)-oneMCF-7 (Human breast adenocarcinoma)IC₅₀17 ± 1 µM researchgate.net

Inhibition of Specific Bacterial and Fungal Strains

Research has demonstrated that analogues of this compound possess significant antibacterial and antifungal properties. jst.go.jpnih.gov Specifically, 6-phenyl analogs of toxoflavin, which are synthesized from a 6-(1-methylhydrazino)-3-phenyluracil precursor, have been tested against a variety of microbial strains. jst.go.jpnih.gov

These compounds exhibited strong inhibitory activity, particularly against Gram-positive bacteria. jst.go.jpnih.gov Furthermore, most of the tested compounds displayed potent antifungal activity against common fungal strains. jst.go.jpnih.gov The minimal growth-inhibitory concentration (MIC) for several of these derivatives was determined, quantifying their efficacy against specific microbes. jst.go.jpnih.gov

Minimal Inhibitory Concentrations (MIC) of Toxoflavin Analogs Derived from 3-Phenyluracil

MicroorganismTypeCompound ClassMIC (μg/mL)Source
Micrococcus luteaGram-positive BacteriaToxoflavins 1c, 1d, 1e; Toxoflavin 4-oxide 3c0.5 jst.go.jpnih.gov
Staphylococcus aureus 4RGram-positive BacteriaToxoflavins 1c, 1d, 1e; Toxoflavin 4-oxide 3c1 jst.go.jpnih.gov
Bacillus subtilisGram-positive BacteriaToxoflavins 1c, 1d, 1e; Toxoflavin 4-oxide 3c1-2 jst.go.jpnih.gov
Staphylococcus aureusGram-positive BacteriaToxoflavins 1c, 1d, 1e; Toxoflavin 4-oxide 3c1-2 jst.go.jpnih.gov
Candida albicansFungusToxoflavins, Toxoflavin 4-oxides, and their 6-phenyl analogs2-100 jst.go.jpnih.gov
Saccharomyces cerevisiaeFungusToxoflavins, Toxoflavin 4-oxides, and their 6-phenyl analogs2-100 jst.go.jpnih.gov

Mechanisms of Action against Protoporphyrinogen Oxidase (PPOX)

Phenyluracil derivatives are a recognized class of herbicides whose mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPOX, also known as PPO). chemrobotics.insci-hub.se This enzyme is crucial in the biosynthesis pathway of both chlorophyll in plants and heme in animals. mdpi.com PPOX catalyzes the oxidation of protoporphyrinogen IX to form protoporphyrin IX. mdpi.com

Inhibition of PPOX by phenyluracil compounds disrupts this pathway, leading to a toxic accumulation of protoporphyrinogen IX. acs.org This buildup results in massive oxidative damage to the cell membrane, ultimately causing cell death. acs.org The effectiveness of these compounds as PPOX inhibitors has been quantified through in vitro assays, with some derivatives showing high potency. sci-hub.seacs.org This specific mode of action has made PPOX an important target for the development of new herbicides. sci-hub.seresearchgate.net

Inhibition of Protoporphyrinogen Oxidase (PPOX) by Phenyluracil Derivatives

CompoundEnzyme SourceActivity MetricResultSource
Bioactive metabolite of compound 2bNicotiana tabacum PPO (NtPPO)Kᵢ4.6 nM acs.org
Compound 2c (an N-phenylaminomethylthioacetylpyrimidine-2,4-dione)Nicotiana tabacum PPO (NtPPO)Kᵢ11 nM sci-hub.se

Structure Activity Relationship Sar Studies of 6 Methyl 3 Phenyluracil Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The potency and selectivity of 6-Methyl-3-phenyluracil derivatives can be finely tuned by introducing various substituents at different positions on both the phenyl and uracil (B121893) rings. This systematic exploration allows researchers to probe the interactions between the compound and its biological target.

The phenyl ring attached at the N3 position of the uracil core offers a versatile site for chemical modification. The nature of substituents on this ring can dramatically alter the compound's biological profile by influencing its electronic properties, hydrophobicity, and steric interactions with a target receptor or enzyme.

Research on various heterocyclic compounds has established principles that can be extrapolated to phenyluracil derivatives. For instance, the introduction of electron-donating groups (like methoxy (B1213986), -OCH3) or electron-acceptor groups can influence the electronic charge distribution across the entire molecule. researchgate.net In some molecular frameworks, electron-acceptor substituents on a phenyl ring have been shown to facilitate processes like intramolecular proton transfer, while electron-donor groups have the opposite effect. researchgate.net The position of these substituents is also critical; studies on benzimidazole (B57391) derivatives revealed that disubstitution on the phenyl ring with groups like methoxy and hydroxyl can reduce cytotoxicity and enhance DNA-ligand stability, thereby increasing their radioprotective effects. nih.gov

Furthermore, the nature of the substituent impacts how the compound is processed in chemical reactions, which can be an indicator of potential biological interactions. For example, in the synthesis of related phenyl-containing nucleosides, aryl halides with electron-withdrawing groups often yield better results in coupling reactions than those with electron-donating groups, highlighting the role of electronics in reactivity. mdpi.com The steric bulk of substituents can also govern the orientation and binding affinity of the molecule within a protein's binding pocket.

Modifications to the uracil ring itself are a cornerstone of SAR studies for this class of compounds. The N1, C5, and C6 positions are particularly important for modulating biological activity.

C5 Position: The C5 position of the uracil ring is a frequent target for substitution. Studies on related uracil-based inhibitors have shown that introducing an electron-withdrawing group, such as a fluoro (–F) or trifluoromethyl (–CF3) group, at this position is often crucial for potent biological activity. escholarship.org Conversely, other modifications can lead to a decrease in potency. For example, introducing a 5-ethyl or 5-hydroxymethyl group can lead to a less pronounced decrease in activity, while substituents containing a heteroatom directly bound to the ring, like a 5-methoxy group, may result in a considerable loss of potency. escholarship.org

C6 Position: The methyl group at the C6 position is a defining feature of this scaffold. The steric effect of a methyl group at either C5 or C6 can be significant enough to hinder certain chemical reactions. fiu.edu In studies on antitubercular pyrimidinones, a phenyl substituent at the C6 position was found to be essential for activity, with its replacement by smaller methyl or trifluoromethyl groups leading to a 10- to 15-fold loss in potency. acs.org The presence of the 6-methyl group in certain uracil derivatives has also been shown to increase the rate constant of reactions with peroxyl radicals, enhancing their antioxidant properties. researchgate.net

N1 Position: The N1 position is another key site for modification. In the context of acid ceramidase inhibitors, derivatization at the N1 position with various alkyl chains demonstrated that a chain length of six to eight methylene (B1212753) units is important for achieving potent inhibition. escholarship.org However, methylation of the N1-carboxamide NH group in some series led to a complete loss of activity, indicating that an unsubstituted NH group at this position can be a mandatory structural feature for biological function. escholarship.org

The table below summarizes the effects of various substituents on the uracil ring based on research into uracil derivatives as acid ceramidase inhibitors.

PositionSubstituentEffect on Activity
C5 Fluoro (–F)Potent Inhibition
C5 Trifluoromethyl (–CF3)Potent Inhibition
C5 Ethyl (–CH2CH3)Less pronounced decrease in potency
C5 Hydroxymethyl (–CH2OH)Less pronounced decrease in potency
C5 Methoxy (–OCH3)Considerable loss in potency
N1 n-octyl chainPotent Inhibition
N3 Methyl (–CH3)Beneficial for activity

Data derived from studies on 2,4-dioxopyrimidine-1-carboxamides as acid ceramidase inhibitors. escholarship.org

The ultimate goal of many SAR studies is to enhance a compound's ability to inhibit a specific enzyme. Chemical modifications are systematically made to optimize interactions with the enzyme's active site.

For uracil-based compounds, SAR studies have successfully identified potent enzyme inhibitors. In the development of inhibitors for acid ceramidase (AC), a series of 2,4-dioxopyrimidine-1-carboxamides were synthesized. escholarship.org The parent compound, carmofur, was identified as a nanomolar inhibitor. escholarship.org Subsequent modifications revealed key insights:

Electron-withdrawing groups at C5 are beneficial: A fluoro group at C5 combined with an n-hexyl chain at N1 resulted in a potent inhibitor. escholarship.org

N3 substitution enhances potency: Methylation at the N3 position was found to be highly beneficial, leading to double-digit nanomolar inhibitors. escholarship.org

The C5-C6 double bond is critical: Saturation of this bond to create a dihydro derivative resulted in a complete loss of inhibitory activity, highlighting the importance of the conjugated pyrimidine (B1678525) system. escholarship.org

The following table presents the inhibitory potencies (IC50) of selected uracil derivatives against rat acid ceramidase, illustrating the impact of specific chemical modifications.

CompoundC5-SubstituentN1-SubstituentN3-SubstituentIC50 (µM)
Carmofur (4a) Fluoro (–F)n-hexylcarbamoylH0.029
4b Hn-hexylcarbamoylH0.431
4f Ethyl (–CH2CH3)n-hexylcarbamoylH0.733
4h Methoxy (–OCH3)n-hexylcarbamoylH1.1
8a Fluoro (–F)n-hexylcarbamoylMethyl (–CH3)0.013
8b Hn-hexylcarbamoylMethyl (–CH3)0.053
7 (dihydro-4b) Hn-hexylcarbamoylHNo inhibition

Data sourced from a study on the discovery of inhibitors of acid ceramidase. escholarship.org

Regioselectivity and Isomerism in SAR

The spatial arrangement of atoms and functional groups within a molecule is critical to its biological function. Regioselectivity (the preference for one direction of bond making or breaking over all other possible directions) and isomerism (the existence of molecules with the same molecular formula but different arrangements of atoms) are key considerations in SAR.

Positional isomers, where functional groups are located at different positions on a molecular scaffold, can exhibit vastly different biological activities. This is because the position of a substituent dictates how it can interact with the target protein.

A clear example of this is seen in the SAR of antitubercular 2-pyrazolylpyrimidinones. acs.org A compound featuring a phenyl group at the C6 position of the pyrimidinone ring showed potent activity against M. tuberculosis. However, its positional isomer, with the phenyl group moved to the C5 position and a methyl group at C6, displayed a poor minimum inhibitory concentration (MIC) and low selectivity. acs.org This stark difference underscores that the precise placement of the bulky phenyl group is necessary to maintain the desired biological activity, likely due to specific hydrophobic or π-stacking interactions within the target's binding site that can only be achieved with the C6-phenyl arrangement.

Similarly, during the synthesis of phenyluracils, competing reactions can lead to the formation of both 1-phenyl and 3-phenyl regioisomers. The separation of these isomers is crucial, as their different structures will lead to distinct biological profiles.

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This can have a profound impact on biological activity, as enzymes and receptors are chiral environments that can differentiate between stereoisomers.

The importance of stereochemistry is well-documented in the development of antiviral nucleoside analogues. In a study on 6′-fluorinated aristeromycin (B1667592) analogues, the stereochemistry of a fluorine atom dramatically influenced inhibitory activity against S-adenosyl-L-homocysteine (SAH) hydrolase. acs.org

The 6′-β-fluoro analogue was a potent inhibitor.

The 6′-α-fluoro analogue was 26-fold less potent than the β-isomer. acs.org

This demonstrates that the specific spatial orientation of the fluorine atom is critical for effective binding to the enzyme.

Another example involves geometric isomers (E/Z isomers) of 3-(N-phenyluracil)but-2-enoates designed as herbicides. Systematic investigations revealed that the E isomers consistently displayed improved bioactivity compared to their corresponding Z isomers. acs.org Molecular modeling suggested that the E isomers could adopt a more stable binding conformation within the target enzyme, protoporphyrinogen (B1215707) IX oxidase, leading to their enhanced potency. acs.org

Essential Structural Features for Activity

The biological activity of this compound derivatives is intricately linked to their specific structural characteristics. The arrangement of double bonds, the presence of conjugated systems, and the nature of various functional groups are all critical determinants of their pharmacological effects.

Role of Double Bonds and Conjugated Systems

In the context of this compound and its analogs, the conjugated system within the pyrimidine ring is a key feature. The presence of alternating double and single bonds within this heterocyclic core is crucial for its biological activity. escholarship.org Research has demonstrated that the hydrogenation of the C5-C6 double bond in similar uracil derivatives, which disrupts the conjugated system, leads to a complete loss of inhibitory activity against certain enzymes like acid ceramidase. escholarship.org This highlights the functional importance of a fully conjugated 2,4-dioxopyrimidine system for the molecule's pharmacological action. escholarship.org

The stabilization energy of the molecule, which is influenced by the conjugated system, has been shown to correlate with inhibitory potency. escholarship.org A more stable and populated antibonding N1-CO orbital, a feature of the conjugated uracil ring, is associated with more potent inhibitors. escholarship.org The planarity of the conjugated system is a requirement for effective orbital overlap, which is essential for its stabilizing effects. wikipedia.org

The presence of a conjugated linker between a ferrocene (B1249389) moiety and a pyrimidine derivative has been noted as a key component in some anticancer agents, as it lowers the oxidation potential. researchgate.net However, in the case of 6-ferrocenylpyrimidin-4(3H)-one derivatives, the pyrimidine fragment itself acts as an electron-acceptor group, potentially negating the need for a separate spacer. researchgate.net

Importance of Specific Functional Groups and Moieties

The identity and position of various functional groups and moieties attached to the this compound scaffold play a pivotal role in modulating its biological activity.

The pyrimidine core is a well-established pharmacophore, a molecular feature that is necessary for a drug's biological activity. researchgate.net Substitutions at different positions on this ring system can dramatically alter the compound's properties.

Substitutions at Position 5:

The nature of the substituent at the 5-position of the uracil ring is particularly critical. The introduction of electron-withdrawing groups at this position has been shown to be important for accessing potent inhibitors. escholarship.org For instance, while a 5-methyl derivative showed a significant decrease in potency compared to a reference compound, other substitutions have yielded more positive results. escholarship.org

Hydroxyl and Amino Groups: The presence of hydroxyl (OH) or amino (NH2) groups at the 5-position has been found to be essential for both the antioxidant and prooxidant properties of uracil derivatives. researchgate.net

Aromatic Rings: Surprisingly, the introduction of a bulky phenyl ring at the 5-position can lead to highly potent compounds, suggesting that a planar group is well-tolerated in this position. escholarship.org

Substitutions at the N3-Position:

Modifications at the N3 position of the uracil ring have also been shown to be beneficial for activity, leading to highly potent compounds. escholarship.org

The 6-Methyl Group:

The following table summarizes the impact of various substituents on the activity of uracil derivatives, based on available research findings.

Position of SubstitutionSubstituent GroupEffect on ActivityReference
5Methyl50-fold decrease in potency (in one study) escholarship.org
5EthylLess pronounced decrease in potency escholarship.org
5HydroxymethylLess pronounced decrease in potency escholarship.org
5MethoxyLow micromolar inhibition escholarship.org
5N-methylaminoConsiderable loss in potency escholarship.org
5PhenylLed to the most potent compound in one series escholarship.org
5OH or NH2Essential for antioxidant and prooxidant properties researchgate.net
N3Alkyl, Acyl, CarbamoylBeneficial for activity, leading to highly potent compounds escholarship.org
C5-C6Dihydro (saturated)No inhibitory activity escholarship.org

Other Important Moieties:

1-Carboxamide (B11826670) Moiety: A 1-carboxamide alkyl chain of six to eight methylene units has been identified as important for achieving potent inhibition of certain enzymes. escholarship.org Furthermore, an unsubstituted nitrogen in this moiety is considered a mandatory structural feature for activity. escholarship.org

Chemical Transformations and Reactivity of 6 Methyl 3 Phenyluracil

Oxidation Reactions and Derivative Formation

The uracil (B121893) ring system is susceptible to oxidation, which can lead to a variety of derivatives. While direct oxidation studies on 6-Methyl-3-phenyluracil are not extensively detailed, the reactivity of analogous compounds provides significant insight. For instance, the oxidation of 5-amino-1,6-dimethyl-3-phenyluracil with thallium(III) nitrate (B79036) trihydrate results in a dihydroxy-hexahydropyrimidine-2,4-dione, which can be further transformed into a phenylimidazolin-2-one derivative. researchgate.net This suggests that the uracil core of this compound is reactive towards strong oxidizing agents.

Furthermore, general methods for the oxidation of uracil derivatives, such as with dimethyldioxirane (B1199080) or systems involving methyltrioxorhenium (MTO) and hydrogen peroxide, can yield 5,6-oxiranyl or 5,6-dihydroxy derivatives. researchgate.net The oxidation of related 6-phenylpyrimidine systems with hydrogen peroxide has also been reported. umich.edu These reactions highlight the potential for forming various oxidized adducts at the 5,6-double bond of the uracil ring in this compound.

Reduction Reactions and Analogous Forms

The primary site for reduction in uracil and its derivatives is the 5,6-double bond. This reaction leads to the formation of 5,6-dihydrouracils, which are important metabolites in the catabolism of pyrimidines. thieme-connect.com This reduction can be achieved through several methods:

Catalytic Hydrogenation : This is a standard method for reducing the double bond of the uracil ring. scispace.comrsc.org Depending on the catalyst and conditions, the phenyl ring can also be reduced. wikipedia.org For example, Adams' catalyst (platinum dioxide) is effective for such hydrogenations. umich.edu

Enzymatic Reduction : In biological systems, enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) catalyze the NADPH-dependent reduction of uracil to dihydrouracil. researchgate.netthieme-connect.com This is the rate-limiting step in pyrimidine (B1678525) degradation. researchgate.net

Electrochemical Reduction : Uracil can be reduced electrochemically in a one-electron step to form a radical anion, which can then lead to dimerized or further reduced products. rsc.org

The resulting 5,6-dihydro-6-methyl-3-phenyluracil is the primary reduced analog.

Substitution Reactions of the Uracil and Phenyl Moieties

Substitution reactions can occur on both the uracil ring and the appended phenyl group, significantly expanding the chemical diversity of derivatives.

The reactivity of this compound towards nucleophiles is significantly enhanced by the introduction of a leaving group, typically a halogen at the C5 position. Studies on 5-bromo-6-methyluracil (B78055) derivatives with phenyl substituents reveal complex and fascinating reactivity. thieme-connect.comscispace.com

The reaction of 1,3-disubstituted 5-bromo-6-methyluracils with aromatic amines can lead to an unconventional nucleophilic substitution. Instead of the expected substitution at the C5 position, the reaction can proceed with a concomitant migration to the allylic position, affording 6-arylaminomethyluracil derivatives. scispace.com However, reaction with dialkylamines typically results in the expected 5-(dialkylamino)uracils. thieme-connect.com

When 1-aryl-5-bromo-6-methyluracil derivatives are treated with primary alkylamines like methylamine, a novel ring transformation can occur, yielding 1-arylhydantoin products alongside the normal substitution product. scribd.com The presence of the 1-phenyl group appears to facilitate the cleavage of the 1,6-bond, promoting this ring contraction. scribd.com

The outcomes of these reactions are highly dependent on the nature of the nucleophile and the substitution pattern of the uracil ring, as summarized in the table below.

Starting Material (Example)NucleophileProduct(s)Reference
5-Bromo-1,3,6-trimethyluracilAniline6-Anilinomethyl-1,3-dimethyluracil scispace.com
5-Bromo-1-methyl-3-phenyl-6-methyluracilFormamide6-Formylamino-1-methyl-3-phenyluracil scispace.com
5-Bromo-3,6-dimethyl-1-phenyluracilMethylamine3-Methyl-1-phenylhydantoin and 3,6-Dimethyl-5-(methylamino)-1-phenyluracil scribd.com
5-Bromo-6-methyl-3-phenyluracilMethylamine5-(Methylamino)-6-methyl-3-phenyluracil scribd.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to both the uracil and phenyl moieties of this compound. wikipedia.org

Reactions on the Uracil Moiety: The direct C-H arylation of 1,3-dimethyluracil (B184088) has been shown to produce 6-phenyluracil (B79900) derivatives using a palladium catalyst, indicating that the C6-position is accessible for such transformations. pensoft.net

Reactions on the Phenyl Moiety: The phenyl group of this compound can be functionalized using classic cross-coupling reactions, provided a suitable handle like a halogen is present. Reactions like the Suzuki, Heck, and Sonogashira couplings are standard methods for this purpose. wikipedia.orgrsc.org

Suzuki Coupling: A bromo- or chloro-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids to form biaryl or styryl derivatives, respectively. rsc.org

Heck Reaction: The Heck reaction allows for the coupling of a halogenated this compound with alkenes to introduce vinyl groups onto the phenyl ring. This reaction typically proceeds with high trans selectivity.

These reactions are generally tolerant of a wide range of functional groups, making them highly versatile for creating complex derivatives.

Coupling ReactionReactantsProduct TypeGeneral Catalyst SystemReference(s)
Suzuki(Halo)phenyl-uracil + Organoboron reagentBiaryl-uracilPd(0) catalyst, Base rsc.org
Heck(Halo)phenyl-uracil + AlkeneAlkenylphenyl-uracilPd(0) catalyst, Base
C-H ArylationUracil + AreneAryl-uracilPd(II) catalyst, Oxidant pensoft.net

Photoreactions and Photodimerization of Uracil Derivatives

Uracil and its derivatives are well-known to undergo photochemical reactions, particularly cycloadditions, upon exposure to UV light.

The most common photoreaction for uracils is the [2+2] photocycloaddition, which typically involves the 5,6-double bond. When irradiated, two uracil molecules can react to form a cyclobutane-bridged dimer.

For 6-phenyluracil, irradiation in an acetone (B3395972) solution leads to a photodimerization reaction. This reaction proceeds via a [2+2] cycloaddition to form a head-to-head cyclobutane (B1203170) photodimer. Detailed structural analysis has shown that this process is highly stereospecific, yielding a single stereoisomer: the cis-anti-cis adduct. This is in contrast to 5-phenyluracil (B95959), which under similar conditions forms a cis-syn-cis photodimer. This highlights the profound directing effect of the substituent's position on the stereochemical outcome of the photodimerization. scribd.com

Characterization of Photoproduct Stereochemistry

The stereochemical outcome of the photodimerization of uracil and its derivatives is a subject of significant academic interest due to its relevance in photobiology and synthetic organic chemistry. While direct and detailed research findings on the stereochemistry of photoproducts derived from this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds, particularly 6-phenyluracil.

Research into the photodimerization of phenyl-substituted uracils has revealed a high degree of stereoselectivity. In a notable study, the irradiation of 6-phenyluracil in an acetone solution was found to yield a single stereoisomeric cyclobutane photodimer. researchgate.net This product was characterized as the cis-anti-cis adduct, a result of a head-to-head cycloaddition. researchgate.net This high stereoselectivity is a key finding, suggesting that the steric and electronic properties of the phenyl substituent at the C6 position exert significant control over the dimerization process.

The formation of a cis-anti-cis stereoisomer indicates a specific geometric arrangement of the two monomer units during the photochemical reaction. In this configuration, the two pyrimidine rings are fused to the cyclobutane ring with a cis relationship at each ring junction. The anti designation refers to the relative orientation of the two uracil rings, indicating they are on opposite sides of the cyclobutane ring. This contrasts with syn isomers, where the rings are on the same side.

The table below summarizes the key stereochemical features of the photoproduct obtained from the closely related 6-phenyluracil, which serves as a strong predictive model for the behavior of this compound.

FeatureDescription
Reactant 6-Phenyluracil
Reaction Type [2+2] Photodimerization
Solvent Acetone
Product Type Cyclobutane photodimer
Stereochemistry cis-anti-cis
Selectivity Single stereoisomer formed

This high stereoselectivity is significant. In the absence of directing influences, a mixture of four possible diastereomers (cis-syn, cis-anti, trans-syn, and trans-anti) could potentially be formed. The exclusive formation of the cis-anti-cis isomer from 6-phenyluracil underscores the directing influence of the phenyl group. researchgate.net It is plausible that the substitution of the phenyl group with a methyl group at the 6-position in this compound would similarly direct the stereochemical course of photodimerization, although the specific outcome would require dedicated empirical study.

For comparison, the photodimerization of 5-phenyluracil under similar conditions yields a cis-syn-cis photodimer, also as a single product. researchgate.net This highlights how the position of the phenyl substituent on the pyrimidine ring dramatically alters the stereochemical pathway of the cycloaddition.

Applications in Advanced Organic Synthesis and Materials Science

6-Methyl-3-phenyluracil as a Versatile Building Block in Organic Synthesis

The inherent reactivity of the uracil (B121893) ring system, combined with the presence of the methyl and phenyl substituents, makes this compound a versatile starting material in organic synthesis. It serves as a foundational element for the construction of more intricate molecules and as a precursor to specialized chemical compounds with a wide range of potential applications.

Synthesis of Complex Organic Molecules

The pyrimidine (B1678525) core of this compound is a key feature that allows for its use in the synthesis of complex heterocyclic compounds. For instance, it has been utilized as a starting material in the creation of pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, which are analogs of the naturally occurring antibiotic toxoflavin. jst.go.jp The synthesis involves the transformation of 6-(1-methylhydrazino)-3-phenyluracil, derived from this compound, through nitrosative or nitrative cyclization to yield the target tricyclic systems. jst.go.jp This demonstrates the utility of the this compound scaffold in building fused heterocyclic systems with potential biological activity.

Furthermore, uracil derivatives, in general, are recognized as crucial building blocks for creating more complex molecules like nucleosides and nucleotides, which are fundamental to various biochemical processes. ontosight.ai The presence of the phenyl group in this compound can influence the lipophilicity and stacking interactions of the resulting molecules, which is a critical consideration in medicinal chemistry. ontosight.ai

Precursor for Specialized Chemical Compounds

The functional groups on the this compound ring system can be readily modified, allowing it to serve as a precursor for a variety of specialized chemical compounds. The reactivity of the uracil ring at different positions enables the introduction of diverse substituents, leading to a broad library of derivatives with tailored properties. juniperpublishers.com For example, the reaction of 6-aminouracil (B15529) derivatives, which can be conceptually linked to this compound, with various electrophiles leads to the formation of a wide array of heterocyclic systems. juniperpublishers.com

The versatility of uracil derivatives as precursors is further highlighted by their use in the synthesis of porphyrin assemblies. While not directly involving this compound, the synthesis of 1-butyl-6-phenyluracil showcases how the uracil core can be functionalized and incorporated into larger supramolecular structures. nih.gov This suggests the potential for this compound to be similarly employed in the design of complex, functional molecular systems.

Integration in Advanced Material Development

The chromophoric and reactive nature of the this compound scaffold lends itself to applications in the development of advanced materials, including dyes, pigments, and functional polymers.

Role in the Synthesis of Dyes and Pigments

Uracil derivatives are known to be components in the synthesis of certain dyes and pigments. For instance, compounds with similar heterocyclic cores are mentioned in the context of pigments like C. I. Pigment Red 112 and C. I. Solvent Red 1. google.com While direct evidence for the use of this compound in commercially available dyes is not prominent, its structural similarity to known chromophores suggests its potential as a building block in this field. The phenyl group attached to the nitrogen atom can influence the electronic properties of the molecule, which is a key factor in determining the color of a dye. The synthesis of new azo dyes from biologically active molecules like acyclovir (B1169) and sulfamethoxazole (B1682508) highlights a general strategy where a core molecule is diazotized and coupled to create a colored compound. aaru.edu.jo A similar approach could theoretically be applied to derivatives of this compound.

Application in Polymer Chemistry and Functional Materials

The field of polymer chemistry has seen the incorporation of various functional monomers to create materials with specific properties. Vanillin, a renewable resource, has been used to prepare a functional monomer that can be copolymerized with styrene. scirp.org This demonstrates a strategy for creating functional polymers from readily available starting materials. The resulting copolymers can then be further modified, for example, by immobilizing amino acids. scirp.org While not a direct application of this compound, this illustrates the potential for incorporating such heterocyclic compounds into polymer backbones to impart specific functionalities.

The development of functional materials often relies on the self-assembly of building blocks. Porphyrin derivatives, for example, are used to create self-assembled polymers and discrete arrays due to their photoelectric properties. nih.gov The ability of uracil derivatives to participate in hydrogen bonding and π-π stacking interactions makes them attractive candidates for incorporation into such materials. The synthesis of polymers with an emphasis on their synthesis and properties is a major area of research in polymer chemistry. rsc.org

Agrochemical Research and Development (Mechanistic and Design Aspects)

A significant area of application for this compound and its derivatives is in the field of agrochemical research, particularly in the development of herbicides. Many of these compounds function by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

The design of PPO-inhibiting herbicides often involves creating molecules that mimic the natural substrate of the enzyme, protoporphyrinogen IX. The uracil scaffold can be considered a bioisostere of a portion of the protoporphyrinogen IX molecule. The general structure of many PPO-inhibiting herbicides includes a phenyl ring attached to a heterocyclic system, a feature present in this compound.

Recent research has focused on the design and synthesis of novel PPO inhibitors based on the N-phenyluracil core. For example, a series of 3-(N-phenyluracil)but-2-enoates were designed and synthesized, showing potent inhibitory activity against Nicotiana tabacum PPO (NtPPO). acs.org Systematic structure-activity relationship (SAR) studies revealed that the E isomers of these compounds displayed improved bioactivity compared to their Z isomers. acs.org Molecular modeling studies have been instrumental in understanding the binding of these inhibitors to the PPO enzyme, revealing that the E isomers can adopt a more stable binding conformation. acs.org

One of the key challenges in agrochemical development is overcoming herbicide resistance. Research into new phenyl pyrazole-based PPO inhibitors aims to address this issue. researchgate.net The discovery of N-phenylaminomethylthioacetylpyrimidine-2,4-diones as promising PPO inhibitors originated from investigating the reaction intermediates of an initially designed N-phenyluracil thiazolidinone. acs.org This highlights the importance of exploring synthetic pathways to discover new active compounds.

The table below summarizes the inhibitory activity of selected N-phenyluracil derivatives against Nicotiana tabacum Protoporphyrinogen Oxidase (NtPPO).

CompoundStructureKi (nM)Reference
E-Ic 3-(N-phenyluracil)but-2-enoate derivative3.0 acs.org
Saflufenacil Commercial PPO inhibitorNot specified in this study, but used as a positive control acs.org
Flumiclorac-pentyl Commercial PPO inhibitor46.02 acs.org
Compound B11 Tetrahydrophthalimide derivative containing oxadiazole9.05 acs.org
Compound B20 Tetrahydrophthalimide derivative containing thiadiazole10.23 acs.org
Compound 2c Ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate11 acs.org

This data demonstrates the potent PPO inhibitory activity of various compounds derived from or related to the N-phenyluracil scaffold, underscoring the importance of this chemical class in the ongoing development of new and effective herbicides. acs.orgacs.orgacs.org

Design Principles for Novel Agrochemicals

The uracil scaffold, particularly the 3-phenyluracil moiety, serves as a critical component in the rational design of novel agrochemicals. The development of these compounds is often guided by principles of molecular hybridization and structure-activity relationship (SAR) studies. The goal is to identify and optimize molecules that exhibit high efficacy against target pests while maintaining safety for non-target organisms and the environment.

A key strategy in the design of new herbicides is the molecular hybridization of a known active chemical skeleton with other toxophores. This approach has been successfully used to create derivatives with enhanced biological activity. For instance, the natural enamino diketone skeleton has been hybridized with reported herbicide lead compounds to rationally design new series of derivatives. mdpi.com

Furthermore, research into various derivatives, such as those of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine, has revealed essential design principles for achieving high herbicidal activity. Studies have shown that the presence of a substituted phenoxy group at the 3-position of the pyridazine (B1198779) ring and an electron-withdrawing group at the para-position on the benzene (B151609) ring are crucial for potent herbicidal effects. nih.gov This highlights the importance of electronic properties and the spatial arrangement of substituents in the molecular architecture of potential agrochemicals.

Protoporphyrinogen IX oxidase (PPO) has become a significant target for modern herbicides. researchgate.netresearchgate.net The design of PPO inhibitors often involves creating molecules that mimic the structure of the natural substrate, protoporphyrinogen IX. The phenyluracil structure is a key chemotype in this area. chemrobotics.inacs.org Systematic structural optimization and the study of ligand configuration effects are paramount. For example, density functional theory (DFT) calculations have been employed to understand the chemical reactivity of different isomers, revealing that E isomers can exhibit higher chemical reactivity and lower electronic chemical potential than their corresponding Z isomers in certain contexts. acs.org This detailed molecular understanding allows for the rational design of more potent herbicidal leads.

Exploration of Structure for Herbicide and Insecticide/Acaricide Development

The exploration of the this compound structure and its analogs has yielded significant insights into their potential as both herbicides and insecticides/acaricides. The specific substitutions on both the phenyl and uracil rings play a pivotal role in determining the type and extent of biological activity.

Herbicidal Activity:

Derivatives of 3-phenyluracil are a well-established class of herbicides that primarily function as PPO inhibitors. google.comepo.org Research has systematically explored how modifications to this core structure influence herbicidal efficacy. For example, in a series of novel N-phenylaminomethylthioacetylpyrimidine-2,4-diones, which are related to the N-phenyluracil structure, specific substitutions led to compounds with nanomolar inhibitory potency against Nicotiana tabacum PPO (NtPPO). researchgate.net

Structure-activity relationship (SAR) studies on related heterocyclic structures provide valuable data. In the development of tetrahydrophthalimide derivatives, the introduction of electron-withdrawing groups like fluorine or chlorine at the 2- or 4-position of the N-phthalimide benzene ring was found to result in excellent herbicidal activity. acs.org One particular compound from this study, designated B11, demonstrated 100% inhibitory activity against a range of both broadleaf and monocotyledon weeds. acs.org

The following table summarizes the herbicidal activity of a representative compound from a related class of PPO inhibitors.

Compound IDWeeds TestedActivity at 18.75 and 9.375 g a.i./haReference
B11Abutilon theophrasti (A.t.), Amaranthus retroflexus (A.r.), Portulaca oleracea (P.o.), Setaria viridis (S.v.), Digitaria sanguinalis (D.s.), and Echinochloa crusgalli (E.c.)>90% inhibition against A.t., A.r., and P.o. at both rates. 100% inhibition against all tested weeds at a higher rate. acs.org

Insecticidal and Acaricidal Activity:

The 3-phenyluracil framework has also been investigated for its insecticidal and acaricidal properties. The mechanism of action for some related acaricides involves the inhibition of molting during the development of insects and mites, a mode of action similar to that of benzoylphenylureas which interfere with chitin (B13524) biosynthesis. researchgate.netnih.gov

Research into novel 3-(2,4,6-trisubstituted phenyl)uracil derivatives has shown that specific substitutions on the phenyl ring are critical for activity. For instance, studies on related 1,3-oxazoline compounds found that hydrophobic substituents at the para-position of the 4-phenyl group enhanced acaricidal activity against spider mites and also induced insecticidal activity against pests like green rice leafhoppers and diamondback moths. researchgate.net Conversely, altering the heterocyclic ring from 1,3-oxazoline to 1,3-oxazole or 4-methyl-1,3-oxazoline led to a significant decrease in both acaricidal and insecticidal activities, underscoring the structural sensitivity of the biological effect. researchgate.net

The table below details the effect of structural modifications on the acaricidal and insecticidal activity of related oxazoline (B21484) compounds.

Structural ModificationTarget PestsEffect on ActivityReference
Hydrophobic substituent at para-position of the 4-phenyl groupTetranychid spider mites, green rice leafhoppers, diamondback moths, green peach aphidsEnhanced acaricidal activity and induced insecticidal activity researchgate.net
Exchange of 1,3-oxazoline ring to 1,3-oxazole or 4-methyl-1,3-oxazolineN/ASignificantly decreased acaricidal and insecticidal activity researchgate.net

This detailed exploration of the this compound core structure and its analogs continues to guide the development of next-generation agrochemicals with tailored activities.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 6-Methyl-3-phenyluracil, and how can its structural integrity be verified?

  • Answer : A common synthetic approach involves the reaction of acetylketene with urea derivatives in the presence of catalysts like Yb(TFA)₃, as demonstrated in analogous uracil derivatives . Post-synthesis, characterization should include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • ¹H/¹³C NMR spectroscopy to verify substitution patterns (e.g., methyl and phenyl groups at positions 6 and 3, respectively).
  • FT-IR spectroscopy to identify carbonyl and aromatic stretching frequencies.
    Cross-referencing spectral data with NIST Chemistry WebBook entries for related uracil derivatives ensures accuracy .

Q. What are the critical purity considerations for this compound in pharmacological studies?

  • Answer : High purity (>98%) is essential to avoid confounding biological results. Methods include:

  • HPLC-PDA with reverse-phase C18 columns to detect impurities.
  • Melting point analysis to compare against literature values (e.g., NIST data for analogous compounds) .
  • Recrystallization using solvents like ethanol/water mixtures to remove residual catalysts or byproducts .

Q. How should researchers design initial dose-response experiments for this compound in enzyme inhibition assays?

  • Answer :

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture full activity profiles.
  • Include positive controls (e.g., known PDE inhibitors for PDE-targeted studies) and negative controls (vehicle-only treatments) .
  • Validate results via triplicate measurements and statistical tests (e.g., Student’s t-test for significance at p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Answer : Discrepancies often arise from variability in:

  • Compound purity : Re-evaluate synthetic protocols and analytical methods (e.g., HRMS for batch consistency) .
  • Assay conditions : Standardize parameters like pH, temperature, and enzyme isoforms (e.g., PDE4 vs. PDE5).
  • Statistical rigor : Apply Dunnett’s test for multiple comparisons or non-parametric tests (e.g., Mann-Whitney U) if data are non-normal .
    Meta-analyses of published datasets can identify trends obscured in individual studies .

Q. What mechanistic insights can be gained from studying this compound’s interaction with adenosine receptors?

  • Answer :

  • Use radioligand binding assays (e.g., ³H-labeled antagonists) to measure affinity (Ki) and selectivity across receptor subtypes (A₁, A₂A, etc.).
  • Pair with molecular docking simulations to model binding poses in receptor active sites.
  • Validate functional effects via cAMP accumulation assays in cell lines expressing recombinant receptors .

Q. What advanced analytical techniques are recommended for detecting this compound metabolites in biological matrices?

  • Answer :

  • LC-MS/MS with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high sensitivity.
  • Stable isotope-labeled internal standards (e.g., ¹³C₆-6-Methyl-3-phenyluracil) to correct for matrix effects.
  • In silico metabolite prediction tools (e.g., GLORYx) to prioritize likely Phase I/II metabolites for targeted analysis .

Q. How can researchers optimize the stability of this compound in long-term storage for in vivo studies?

  • Answer :

  • Store lyophilized compounds at -80°C under inert gas (argon) to prevent oxidation.
  • For aqueous solutions, use pH 7.4 buffers with antioxidants (e.g., 0.01% ascorbic acid) and avoid repeated freeze-thaw cycles.
  • Monitor stability via accelerated degradation studies (40°C/75% RH for 1 month) and compare to baseline HPLC profiles .

Methodological Best Practices

  • Experimental Reproducibility : Document all synthetic steps, reagent sources (e.g., Sigma-Aldridich for EDC/NHS coupling agents), and instrument parameters (e.g., NMR pulse sequences) .
  • Data Reporting : Follow guidelines for significant figures (e.g., IC50 values to one decimal place) and statistical thresholds (p < 0.05) .
  • Ethical Compliance : Adhere to institutional protocols for handling reactive intermediates (e.g., sulfonyl chlorides) and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.